3-Bromo-6,8-dichloroquinolin-4(1H)-one

Description

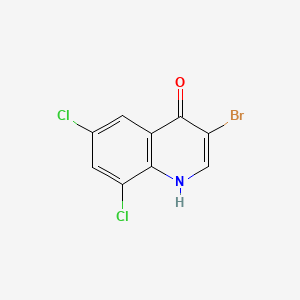

3-Bromo-6,8-dichloroquinolin-4(1H)-one (CAS: 1204810-50-3) is a halogenated quinolinone derivative characterized by a bromine atom at position 3 and chlorine atoms at positions 6 and 8 on the quinolinone scaffold. The compound is a fused bicyclic heterocycle, with a ketone group at position 2. Its molecular formula is C₉H₄BrCl₂NO, and it has a molecular weight of 296.41 g/mol (calculated based on constituent atoms).

Properties

CAS No. |

1204810-78-5 |

|---|---|

Molecular Formula |

C9H4BrCl2NO |

Molecular Weight |

292.941 |

IUPAC Name |

3-bromo-6,8-dichloro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H4BrCl2NO/c10-6-3-13-8-5(9(6)14)1-4(11)2-7(8)12/h1-3H,(H,13,14) |

InChI Key |

ZPJRPRQGACPRGJ-UHFFFAOYSA-N |

SMILES |

C1=C(C=C2C(=C1Cl)NC=C(C2=O)Br)Cl |

Synonyms |

3-Bromo-6,8-dichloro-4-hydroxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 3-Bromo-6,7-dichloroquinoline

A closely related positional isomer, 3-Bromo-6,7-dichloroquinoline (CAS: 1447959-11-6), shares the same quinoline core but differs in the placement of chlorine substituents (positions 6 and 7 instead of 6 and 8). Key differences include:

- Molecular Weight : 276.94 g/mol (vs. 296.41 g/mol for the target compound).

Core Structure Variants: Quinazolinone Derivatives

Compounds like 6,8-Dibromo-2-(chloromethyl)-3H-quinazolin-4-one (CAS: 108635-30-9) highlight the impact of core structure changes. This quinazolinone derivative features:

- Molecular Formula : C₉H₅Br₂ClN₂O.

- Molecular Weight : 352.41 g/mol.

- Functional Groups : A chloromethyl group at position 2 and bromine atoms at positions 6 and 6.

- Applications: Used in synthetic organic chemistry, particularly in the development of kinase inhibitors or antimicrobial agents.

Halogenation Patterns: Bromo vs. Chloro Substituents

Halogenation significantly impacts physicochemical properties. For example:

- 3-Bromo-7,8-dichloro-1H-quinolin-4-one (CAS: 1204810-50-3) vs. 6,8-Dichloro-2-fluorophenylboronate (CAS: 1451391-12-0): The latter lacks bromine but includes a fluorophenylboronate group, reducing molecular weight (exact value unspecified) but increasing electrophilicity due to the boron moiety. Fluorine’s strong electron-withdrawing nature enhances stability and bioavailability compared to bromine’s bulkier, less electronegative profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.